molecular formula C25H21N5O3S B264939 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Número de catálogo B264939
Peso molecular: 471.5 g/mol
Clave InChI: OQHKZVDRHVQLDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid, also known as DT-13, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. DT-13 is a small molecule that belongs to the class of triazole-containing compounds, which have shown promising results in treating various diseases, including cancer, inflammation, and microbial infections.

Mecanismo De Acción

The mechanism of action of 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the nuclear factor-kappa B (NF-kB) pathway. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to induce autophagy, a cellular process that involves the degradation of damaged or dysfunctional cellular components, in cancer cells.
Biochemical and Physiological Effects
4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential for further development as a therapeutic agent. However, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid also has some limitations, including its limited solubility in water and the need for further research to fully understand its mechanism of action.

Direcciones Futuras

There are several future directions for the research and development of 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid, including the optimization of its synthesis method, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid may also have potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Métodos De Síntesis

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid can be synthesized using a multistep process, which involves the reaction of 4-aminobenzoic acid with 4-bromobenzoyl chloride to produce 4-bromo-N-(4-carboxyphenyl)benzamide. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-amine, 4-pyridinylboronic acid, and sodium azide to yield the final product, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid. The synthesis method of 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been optimized to produce high yields and purity, making it suitable for further research and development.

Aplicaciones Científicas De Investigación

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory activity, and antimicrobial activity. In cancer therapy, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
In anti-inflammatory activity, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to reduce inflammation in animal models of rheumatoid arthritis, making it a potential candidate for the treatment of inflammatory diseases.
In antimicrobial activity, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to have synergistic effects with other antimicrobial agents, making it a potential candidate for combination therapy.

Propiedades

Nombre del producto

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Fórmula molecular

C25H21N5O3S

Peso molecular

471.5 g/mol

Nombre IUPAC

4-[[2-[[4-(2,3-dihydro-1H-inden-1-yl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C25H21N5O3S/c31-22(27-19-8-5-18(6-9-19)24(32)33)15-34-25-29-28-23(17-11-13-26-14-12-17)30(25)21-10-7-16-3-1-2-4-20(16)21/h1-6,8-9,11-14,21H,7,10,15H2,(H,27,31)(H,32,33)

Clave InChI

OQHKZVDRHVQLDC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C1N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=NC=C5

SMILES canónico

C1CC2=CC=CC=C2C1N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=NC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.